molecular formula C17H14Cl2N2O2 B5178213 N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide

N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide

Cat. No. B5178213
M. Wt: 349.2 g/mol
InChI Key: IOZXNQQOZUNCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide, also known as BPOC, is a chemical compound that has been studied extensively for its potential use in scientific research. BPOC is a member of the pyrrolidine family of compounds, which have been shown to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide is not fully understood, but it is thought to involve the inhibition of proteasome activity through binding to the active site of the enzyme. This leads to the accumulation of proteins in cells, which can ultimately lead to cell death. N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt the balance between pro- and anti-apoptotic proteins in cells.
Biochemical and Physiological Effects:
N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of proteasome activity, induction of apoptosis in cancer cells, and selective labeling of proteins. Additionally, N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide has been shown to have anti-inflammatory activity, which may be due to its ability to inhibit the production of inflammatory cytokines in cells.

Advantages and Limitations for Lab Experiments

One advantage of using N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide in lab experiments is its ability to selectively label proteins, which can be useful in studying protein-protein interactions and protein localization in cells. Additionally, N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide has been shown to have a high degree of selectivity for the proteasome enzyme, which can be useful in studying the role of this enzyme in cellular processes. However, one limitation of using N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide. One area of interest is the development of N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide analogs with improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide and its potential use in the treatment of cancer and other diseases. Finally, N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide may have potential applications in the field of chemical biology, such as in the development of new tools for studying protein function and localization in cells.

Synthesis Methods

N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide can be synthesized through a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 1,4-diaminobutane, followed by cyclization with acetic anhydride. Another method involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine, followed by oxidation with potassium permanganate. Both methods have been shown to produce high yields of N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide.

Scientific Research Applications

N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide has been studied for its potential use in a wide range of scientific applications, including as an inhibitor of proteasome activity, which is involved in the breakdown of proteins in cells. N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide has also been shown to have antitumor activity, which may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,4-bis(4-chlorophenyl)-2-oxo-1-pyrrolidinecarboxamide has been studied for its potential use as a tool in chemical biology research, due to its ability to selectively label proteins.

properties

IUPAC Name

N,4-bis(4-chlorophenyl)-2-oxopyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c18-13-3-1-11(2-4-13)12-9-16(22)21(10-12)17(23)20-15-7-5-14(19)6-8-15/h1-8,12H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZXNQQOZUNCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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